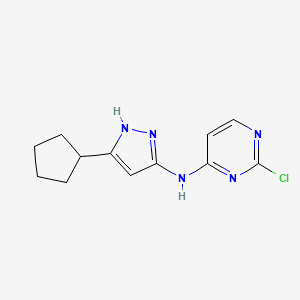

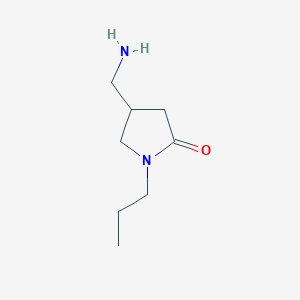

![molecular formula C13H18Cl2N2 B2969704 [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine CAS No. 827326-63-6](/img/structure/B2969704.png)

[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

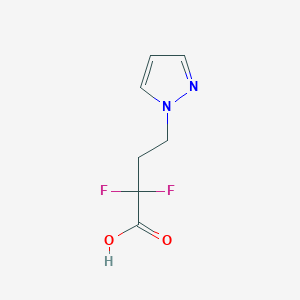

“[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The compound also contains a dichlorophenyl group, which suggests that it may have biological activity .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Pyrrolidine can be synthesized through various methods, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The dichlorophenyl group may also influence the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors, including the presence of the pyrrolidine ring and the dichlorophenyl group. The pyrrolidine ring can undergo various reactions, including functionalization . The dichlorophenyl group could also participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- A novel synthetic route was developed for a compound structurally related to "[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine", showcasing a dynamic process due to nitrogen inversion at the central amine nitrogen, identified by NMR spectroscopy. The conformational properties of the diastereomeric pair were determined through analysis of NOE connectivities and MO calculations (Korošec et al., 2006).

Molecular Engineering and Applications

Research on diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes has explored their use as chemoselective alkene hydrocarboxylation initiators, highlighting the versatility of pyrrolidine-containing compounds in catalyzing organic reactions (Dyer et al., 2005).

The synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives from pyrrolidine-containing compounds has been described, with applications in nonlinear optical/electro-optic materials. This research demonstrates the potential of pyrrolidine derivatives in the development of electro-optic materials and devices (Facchetti et al., 2003).

Bioorganic and Medicinal Chemistry

- The discovery of a potent, orally active Src kinase inhibitor with a structural motif related to "this compound" showcases the therapeutic potential of such compounds. Demonstrated activity in human tumor cell lines and animal models of tumor growth underscores the relevance of these derivatives in drug development (Noronha et al., 2007).

Catalysis and Organic Synthesis

- Research on the synthesis and spectroscopic characterization of Co(III) complexes involving pyrrolidine derivatives has provided insights into their potential applications in catalysis and organic synthesis. The crystal structures of these complexes reveal details about their molecular geometry and potential reactivity (Amirnasr et al., 2001).

Zukünftige Richtungen

The future directions for research on “[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” could include further exploration of its biological activity and potential therapeutic applications. The development of new synthetic methods and the investigation of its mechanism of action could also be areas of future research .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this compound, can efficiently explore the pharmacophore space due to sp3 hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

Eigenschaften

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c14-12-4-3-11(9-13(12)15)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLFUMKYXMNTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2969631.png)

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)